2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzamide core, a piperidine ring, and a methanesulfonamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of an appropriate aniline derivative with a suitable acyl chloride or anhydride.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzamide derivative reacts with piperidine.
Attachment of the Methanesulfonamido Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-2-(METHYLTHIO)BENZOTHIAZOLIUM P-TOLUENESULFONATE
- 3-METHYL-2-PHENYLVALERIC ACID, SODIUM SALT
Uniqueness
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-15-9-13-22(14-10-15)12-6-11-20-19(23)17-7-5-8-18(16(17)2)21(3)26(4,24)25/h5,7-8,15H,6,9-14H2,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYIVRDYVRAXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=C(C(=CC=C2)N(C)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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